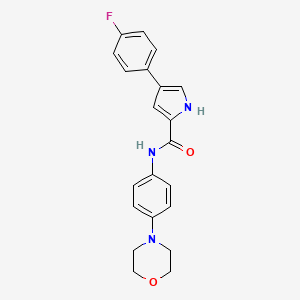

4-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c22-17-3-1-15(2-4-17)16-13-20(23-14-16)21(26)24-18-5-7-19(8-6-18)25-9-11-27-12-10-25/h1-8,13-14,23H,9-12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCQXMPHYNSOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole.

Attachment of the Morpholinophenyl Group: The morpholinophenyl group can be attached through a nucleophilic substitution reaction, where the morpholine ring reacts with a halogenated phenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and morpholinophenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s key structural features include:

- Pyrrole-2-carboxamide backbone : A common scaffold in kinase inhibitors due to its planar structure and hydrogen-bonding capability.

- 4-Fluorophenyl group : Enhances lipophilicity and influences target binding via hydrophobic interactions.

Below is a comparison with structurally related compounds (Table 1):

Key Observations :

- Bioisosteric replacements: The target compound’s morpholinophenyl group is replaced with pyridinylmethyl or thienylmethyl in analogs, altering electronic properties and target selectivity .

- Heterocyclic core variation : Imidazole-pyridine hybrids (e.g., Compound 13) exhibit higher molecular weights and demonstrated kinase inhibition, suggesting that core flexibility impacts potency .

- Pharmacophore complexity : Atorvastatin derivatives () highlight how additional functional groups (e.g., lactone rings) expand therapeutic utility .

Physicochemical and Spectroscopic Properties

- IR Spectroscopy : Carboxamide C=O stretching observed at ~1665 cm⁻¹ (analog data from ) .

- ¹H NMR : Characteristic peaks for morpholine protons (δ 2.93–3.79 ppm) and pyrrole aromatic protons (δ 6.5–7.8 ppm) align with analogs in and .

- Mass Spectrometry : High-resolution mass data (e.g., HRFABMS in ) confirm molecular formulas .

Biological Activity

Introduction

4-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide, with CAS number 1251706-40-7, is a compound of significant interest due to its potential biological activities, particularly in relation to antimicrobial and antiproliferative effects. This article synthesizes findings from various studies to provide an overview of its biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 365.4 g/mol. The structure features a pyrrole ring substituted with both a fluorophenyl and a morpholinophenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H20FN3O2 |

| Molecular Weight | 365.4 g/mol |

| CAS Number | 1251706-40-7 |

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against drug-resistant strains of Mycobacterium tuberculosis. In a study focusing on pyrrole-2-carboxamides, it was found that compounds with similar structures exhibited potent anti-TB activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) . The presence of the fluorophenyl moiety has been associated with enhanced activity against M. tuberculosis, suggesting that electron-withdrawing groups can improve the efficacy of these compounds .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative properties. Research indicates that derivatives of pyrrole-2-carboxamide can inhibit tubulin assembly, which is crucial for cell division. This inhibition leads to mitotic delay and subsequent cell death in cancer cells, such as HeLa cells . The structural modifications in these derivatives, including the introduction of glycol ether groups, have been shown to retain or enhance their antiproliferative activity.

The mechanism by which this compound exerts its biological effects is linked to its interaction with target proteins involved in cell wall synthesis in M. tuberculosis. Specifically, it targets the MmpL3 protein, which plays a crucial role in mycolic acid biosynthesis. This interaction has been confirmed through assays measuring potency against wild-type and mutated variants of the mmpL3 gene .

Study on Anti-TB Activity

In a comprehensive evaluation of pyrrole-2-carboxamides, compound 32 (similar to our target compound) demonstrated remarkable efficacy against drug-resistant tuberculosis strains. It exhibited excellent stability in microsomal assays and minimal inhibition of the hERG K+ channel, indicating a favorable safety profile for further development .

Antiproliferative Mechanism Investigation

Another study focused on the structural basis for the antiproliferative effects observed in pyrrole derivatives. Live-cell imaging revealed that these compounds disrupt microtubule dynamics, leading to abnormal spindle morphology and triggering apoptosis in cancer cells . This highlights the potential application of this compound in cancer therapy.

Q & A

Q. What key synthetic challenges arise when preparing 4-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide, and how can they be methodologically addressed?

The synthesis of this compound involves multi-step reactions, with challenges including steric hindrance from the morpholinophenyl group and ensuring regioselective coupling of the fluorophenyl moiety. Methodological solutions include:

- Temperature control : Maintaining precise reaction temperatures (e.g., 60–80°C) to avoid side reactions .

- Catalysts : Using Lewis acids (e.g., BF₃·Et₂O) to facilitate coupling reactions .

- Purification : Employing column chromatography or recrystallization to isolate the product from byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly distinguishing the fluorophenyl (δ ~7.2–7.8 ppm) and morpholinophenyl (δ ~3.0–3.8 ppm) groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and absolute stereochemistry, critical for verifying the pyrrole-carboxamide linkage .

Q. What in vitro assays are typically used to evaluate the biological activity of this compound?

- Kinase inhibition assays : Assess interaction with target enzymes (e.g., tyrosine kinases) using fluorescence polarization .

- Cytotoxicity screens : MTT or SRB assays in cancer cell lines to quantify IC₅₀ values .

- Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s molecular conformation?

Discrepancies often arise from solvation effects or incomplete force fields in simulations. Strategies include:

- Molecular dynamics (MD) simulations : Incorporate explicit solvent models to better mimic experimental conditions .

- Synchrotron X-ray diffraction : Obtain high-resolution crystallographic data to validate computational geometries .

- Vibrational spectroscopy : Compare experimental IR/Raman spectra with density functional theory (DFT) calculations .

Q. What strategies optimize reaction yield when introducing the morpholinophenyl group during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the morpholine nitrogen .

- Protecting groups : Temporarily block reactive sites on the pyrrole ring to prevent undesired side reactions .

- Catalytic systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient Buchwald-Hartwig amination .

Q. How does the electronic nature of the fluorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom:

- Reduces electron density : Enhances electrophilicity of the phenyl ring, facilitating Suzuki-Miyaura couplings .

- Stabilizes intermediates : Fluorine’s inductive effect stabilizes transition states in Ullmann or Heck reactions . Experimental validation via Hammett plots can quantify substituent effects .

Q. What methodologies address discrepancies in biological activity data across different assay platforms?

- Dose-response normalization : Use standardized controls (e.g., staurosporine for kinase assays) to minimize inter-assay variability .

- Orthogonal assays : Confirm results with complementary techniques (e.g., Western blotting after SPR) .

- Meta-analysis : Statistically integrate data from multiple studies to identify consensus activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.